molecular formula C10H7F3N2O2 B1518783 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate CAS No. 1087788-60-0

2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate

Cat. No.: B1518783
CAS No.: 1087788-60-0
M. Wt: 244.17 g/mol
InChI Key: QWFWONUFJZFQMK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a cyanophenyl carbamate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(3-cyanophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a level that ensures optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of derivatives with different functional groups.

  • Substitution: Substitution reactions can occur at the trifluoroethyl group, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed:

  • Oxidation can yield trifluoroacetic acid derivatives.

  • Reduction can produce trifluoroethanol derivatives.

  • Substitution reactions can result in a variety of substituted trifluoroethyl compounds.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and other biological processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's stability and reactivity, while the cyanophenyl carbamate moiety can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • N-(3-cyanophenyl)carbamate derivatives: These compounds lack the trifluoroethyl group and exhibit different reactivity and stability.

  • Trifluoroethyl esters: These compounds have different functional groups and applications compared to the carbamate derivative.

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Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-2-7(4-8)5-14/h1-4H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFWONUFJZFQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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